molecular formula C15H12FN3O2S B4761577 4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4761577
M. Wt: 317.3 g/mol
InChI Key: LTPKXEBIXCERFX-UHFFFAOYSA-N
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Description

4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is that the compound is relatively new and there is limited research on its properties and potential applications.

Future Directions

There are several future directions for research on 4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to investigate its potential as a treatment for inflammatory conditions, such as arthritis. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.

Scientific Research Applications

4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-fluoro-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-19(15(20)10-4-6-11(16)7-5-10)9-13-17-14(18-21-13)12-3-2-8-22-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPKXEBIXCERFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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